AZD4877

Description

Properties

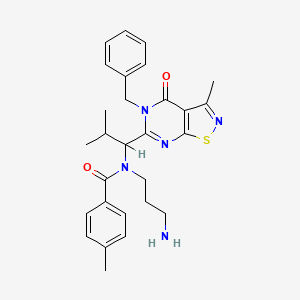

IUPAC Name |

N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O2S/c1-18(2)24(32(16-8-15-29)27(34)22-13-11-19(3)12-14-22)25-30-26-23(20(4)31-36-26)28(35)33(25)17-21-9-6-5-7-10-21/h5-7,9-14,18,24H,8,15-17,29H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFXSYMLJDHGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C(=NS3)C)C(=O)N2CC4=CC=CC=C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026070 | |

| Record name | AZD-4877 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176760-49-8 | |

| Record name | AZD 4877 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176760498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-4877 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11671 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-4877 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-4877 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19ORU63E06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AZD4877

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4877 is a potent, selective, small-molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end–directed microtubule motor protein essential for the formation of a bipolar spindle during the M-phase of the cell cycle.[1][2] By inhibiting KSP, this compound induces mitotic arrest, which subsequently leads to apoptosis in actively dividing cells.[3][4] This mechanism offers a targeted approach to cancer therapy, specifically aimed at proliferating tumor cells while sparing non-dividing cells, potentially reducing side effects like neurotoxicity that are common with tubulin-targeting agents.[1][5] This guide details the molecular mechanism of this compound, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and provides visualizations of the associated biological pathways and workflows.

Introduction to the Target: Kinesin Spindle Protein (Eg5)

The Kinesin Spindle Protein (KSP), encoded by the KIF11 gene, is a member of the kinesin-5 family of motor proteins. Its primary function is to establish and maintain the bipolar mitotic spindle, a critical structure for the accurate segregation of sister chromatids during mitosis.[1][2] KSP achieves this by crosslinking antiparallel microtubules and pushing the two centrosomes apart. Inhibition of KSP's ATPase activity prevents centrosome separation, resulting in the collapse of the nascent bipolar spindle and the formation of a characteristic "monoaster" (a monopolar spindle).[4][5] This activates the spindle assembly checkpoint, arresting the cell in mitosis and ultimately triggering apoptosis.[2] Because KSP is primarily expressed and active during mitosis, it represents an attractive target for anticancer therapies.[6]

Core Mechanism of Action of this compound

This compound functions as a highly potent and selective inhibitor of KSP. Its mechanism can be broken down into the following key steps:

-

Selective Binding and Inhibition: this compound binds to an allosteric pocket on the KSP motor domain. This binding inhibits the ATPase activity of KSP, which is necessary for its motor function along microtubules.[7] The high selectivity of this compound for KSP minimizes off-target effects, particularly those related to other kinesins involved in vital cellular processes like neuronal transport.[1][5]

-

Disruption of Mitotic Spindle Formation: The inhibition of KSP's motor function directly prevents the separation of centrosomes.[4] This leads to the formation of monopolar spindles, or "monoasters," where chromosomes are arranged in a rosette around a single spindle pole instead of aligning at a metaphase plate between two poles.[5]

-

Mitotic Arrest: The presence of improperly attached chromosomes and a monopolar spindle activates the spindle assembly checkpoint (SAC). This checkpoint halts the cell cycle in mitosis, preventing the cell from proceeding to anaphase.[2]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4] This selective killing of rapidly dividing cells forms the basis of this compound's antitumor activity.

Signaling Pathway Visualization

The following diagram illustrates the role of KSP in the cell cycle and the impact of this compound inhibition.

Caption: Mechanism of this compound action on the cell cycle.

Quantitative Data Summary

This compound has been evaluated in numerous preclinical and clinical studies. The key quantitative findings are summarized below.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (KSP ATPase) | 2 nM | Enzyme Assay | [3][7][8] |

| Cell Growth Inhibition | Potent | Broad panel of solid and hematological tumor cell lines | [4] |

| Apoptosis Induction | 10 nM (24-48h) | Human bladder cancer cells | [3] |

Table 2: Pharmacokinetic & Clinical Trial Data for this compound

| Parameter | Value | Population/Study | Reference |

| Elimination Half-Life (T₁/₂) | ~16 hours | Patients with solid tumors/lymphoma (at MTD) | [9] |

| Half-Life (T₁/₂) | 3.5 hours | Hans Wistar rats (6 mg/kg IV) | [3] |

| Maximum Tolerated Dose (MTD) | 11 mg | Patients with solid tumors/lymphoma (IV on days 1, 4, 8, 11 of 21-day cycle) | [9] |

| Maximum Tolerated Dose (MTD) | 16 mg/day | Patients with refractory AML (IV infusion for 3 consecutive days of a 2-week schedule) | [5] |

| Dose-Limiting Toxicities | Neutropenia, Stomatitis, Hyperbilirubinemia | Phase I/II clinical trials | [5][9] |

| Clinical Efficacy | Limited | Patients with refractory AML and advanced urothelial cancer | [5][10] |

| Pharmacodynamic Evidence | Monoaster formation in PBMCs | Observed at nearly all dose levels in patients | [5][9] |

PBMCs: Peripheral Blood Mononuclear Cells

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of this compound.

KSP ATPase Activity Assay (In Vitro)

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of KSP.

-

Methodology:

-

Recombinant human KSP motor domain is purified.

-

The assay is performed in a buffer containing microtubules, ATP, and a phosphate detection reagent (e.g., Malachite Green).

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is initiated by adding ATP.

-

The rate of ATP hydrolysis (inorganic phosphate release) is measured spectrophotometrically over time.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability and Proliferation Assay

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Tumor cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of this compound concentrations for a defined period (e.g., 72 hours).

-

Cell viability is measured using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Absorbance or luminescence is read using a plate reader.

-

Results are normalized to vehicle-treated controls to determine the percentage of cell growth inhibition.

-

Immunofluorescence for Mitotic Spindle Analysis

-

Objective: To visualize the effect of this compound on mitotic spindle morphology.

-

Methodology:

-

Cells are grown on coverslips and treated with this compound or a vehicle control for a specified time (e.g., 16-24 hours).

-

Cells are fixed with paraformaldehyde or cold methanol.

-

Cells are permeabilized with a detergent (e.g., Triton X-100).

-

Non-specific binding is blocked using bovine serum albumin (BSA).

-

Cells are incubated with primary antibodies against α-tubulin (to stain microtubules) and pericentrin or γ-tubulin (to stain centrosomes).

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

DNA is counterstained with DAPI.

-

Coverslips are mounted, and images are acquired using a fluorescence or confocal microscope to identify and quantify monoaster formation.

-

Experimental Workflow Visualization

The diagram below outlines a typical workflow for evaluating a KSP inhibitor like this compound.

Caption: Standard preclinical to clinical workflow for this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of the mitotic motor protein KSP (Eg5). Its mechanism of action, centered on the disruption of bipolar spindle formation, leads to mitotic arrest and apoptosis specifically in proliferating cells.[3][5] This was confirmed in preclinical models and by pharmacodynamic evidence of monoaster formation in patient-derived cells.[4][5][9] However, despite a strong preclinical rationale and clear on-target activity, clinical trials of this compound in patients with refractory acute myeloid leukemia and advanced urothelial cancer were terminated due to a lack of efficacy, highlighting a potential disconnect between preclinical potency and clinical benefit for this class of agents.[5][7][10] These findings underscore the challenges in translating potent antimitotic agents into successful cancer therapies, likely due to a narrow therapeutic window.[5]

References

- 1. Facebook [cancer.gov]

- 2. Azd-4877 | C28H33N5O2S | CID 10368812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Phase I/II multicenter study to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound in patients with refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. AZD-4877 (PD046643, SMFXSYMLJDHGIE-UHFFFAOYSA-N) [probes-drugs.org]

- 9. A Phase I trial of the kinesin spindle protein (Eg5) inhibitor this compound in patients with solid and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase II study to assess the efficacy, safety and tolerability of the mitotic spindle kinesin inhibitor this compound in patients with recurrent advanced urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD4877: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4877 is a potent and selective synthetic inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein required for the formation of the bipolar mitotic spindle, a key structure in the segregation of chromosomes during cell division. By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles (monoasters) and subsequent apoptotic cell death in actively proliferating tumor cells. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Introduction

The process of mitosis is a well-established target for cancer therapy. Traditional anti-mitotic agents, such as taxanes and vinca alkaloids, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. However, their use is often associated with significant side effects, including neurotoxicity, due to the role of microtubules in neuronal function.[1] The discovery of mitotic kinesins, motor proteins that play essential roles in mitosis without being involved in post-mitotic neuronal processes, offered a promising avenue for developing novel anti-cancer agents with a potentially improved safety profile.[1]

Kinesin spindle protein (KSP) is a member of the kinesin-5 family and is essential for separating the centrosomes and establishing a bipolar spindle during the early stages of mitosis.[1][2] Inhibition of KSP leads to the formation of monopolar spindles, triggering the spindle assembly checkpoint and inducing apoptosis.[1][3] This specific role in cell division makes KSP an attractive target for cancer therapy. This compound emerged from a drug discovery program aimed at identifying potent and selective KSP inhibitors.[4]

Discovery and Lead Optimization

The discovery of this compound was the result of a structure-activity relationship (SAR) analysis of a series of novel KSP inhibitors.[4] The core of this compound is a thiazolopyrimidine heterocycle.[5] The chemical name for this compound is (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1][6]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide.[4] Through medicinal chemistry optimization, this compound was identified as a compound with excellent biochemical potency and pharmaceutical properties suitable for clinical development.[4]

Synthesis of this compound

The synthesis of this compound has been described in the Journal of Medicinal Chemistry, 2011, 54(19), 6734-50. The synthesis is a multi-step process. A detailed synthetic scheme is provided below.

DOT Script for the Synthesis of this compound:

Caption: A simplified workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound selectively inhibits the microtubule motor protein KSP (Eg5).[1] This inhibition disrupts the assembly of the mitotic spindle, a critical process for the proper segregation of sister chromatids during mitosis.[1] The consequence of KSP inhibition is the activation of the spindle assembly checkpoint, which leads to cell cycle arrest in the mitotic phase.[1] Prolonged mitotic arrest ultimately induces apoptosis in actively dividing tumor cells.[6] A key characteristic of KSP inhibition is the formation of "monoasters," which are monopolar spindles.[7] Because KSP is not involved in post-mitotic processes like neuronal transport, this compound is expected to have a lower likelihood of causing the peripheral neuropathy often associated with tubulin-targeting agents.[1][2]

DOT Script for the Signaling Pathway of this compound:

Caption: The signaling pathway of this compound leading to apoptosis.

Preclinical and Clinical Data

Preclinical Data

This compound has demonstrated potent activity in a range of preclinical models.

| Parameter | Value | Reference |

| IC50 (KSP ATPase) | 2 nM | [8] |

| In Vitro Activity | Potent cell growth inhibition in various solid and hematological tumor cell lines | [9] |

| In Vivo Activity | Demonstrated activity in multiple tumor xenograft models, including primary bladder tumor explants and a Rituximab-insensitive non-Hodgkin's Lymphoma model | [9] |

| Pharmacokinetics (Rat) | T1/2: 3.5 h; CL: 36 mL/min/kg (6 mg/kg IV) | [8] |

Clinical Data

This compound has been evaluated in several Phase I and II clinical trials.

Table 1: Phase I Study in Solid Tumors and Lymphoma

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 11 mg (administered on days 1, 4, 8, and 11 of a 21-day cycle) | [3] |

| Dose-Limiting Toxicity | Neutropenia | [3] |

| Pharmacokinetics | Exposure generally increased with dose; Mean elimination half-life of ~16 h at the MTD | [3] |

| Pharmacodynamics | Moderate correlation between plasma concentrations and monoaster formation in peripheral blood mononuclear cells (PBMCs) | [3] |

Table 2: Phase I/II Study in Refractory Acute Myeloid Leukemia (AML) (NCT00486265)

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 16 mg/day (1-hour IV infusion on 3 consecutive days of a 2-week schedule) | [4] |

| Dose-Limiting Toxicities | Stomatitis, hyperbilirubinemia, palmar-plantar erythrodysesthesia syndrome | [4] |

| Efficacy | No complete or incomplete remissions observed | [4] |

| Pharmacodynamics | Evidence of monoaster formation in all but the 4 mg/day dose group | [4] |

| Outcome | Study terminated due to lack of efficacy | [4] |

Table 3: Phase II Study in Recurrent Advanced Urothelial Cancer (NCT00661609)

| Parameter | Value | Reference |

| Dosing Regimen | 25 mg once-weekly for 3 weeks of each 4-week cycle | [7] |

| Efficacy | No objective responses in the first 20 evaluable patients; Overall, 1 confirmed partial response and 7 with stable disease out of 39 evaluable patients | [6][7] |

| Pharmacokinetics (Cmax) | Day 1: 138 ng/mL; Day 8: 144 ng/mL (geometric mean) | [7] |

| Most Common Grade ≥3 TRAE | Neutropenia | [7] |

| Outcome | Further development in urothelial cancer not planned due to limited efficacy | [7] |

Experimental Protocols

KSP ATPase Assay

The inhibitory activity of this compound on KSP ATPase activity can be measured using a biochemical assay. A typical protocol involves:

-

Reagent Preparation: Purified recombinant human KSP motor domain, microtubules, and ATP.

-

Reaction Setup: The assay is performed in a suitable buffer (e.g., phosphate-buffered saline) in a 96-well plate format.

-

Incubation: KSP enzyme, microtubules, and varying concentrations of this compound are pre-incubated. The reaction is initiated by the addition of ATP.

-

Detection: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate produced. This can be done using a malachite green-based colorimetric assay.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

Monoaster Formation Assay

The formation of monoasters in cells treated with this compound is a key pharmacodynamic marker of its activity. A general protocol is as follows:

-

Cell Culture: Tumor cells are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Immunofluorescence Staining:

-

Cells are fixed with a suitable fixative (e.g., paraformaldehyde).

-

Cells are permeabilized (e.g., with Triton X-100).

-

Cells are stained with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle.

-

A fluorescently labeled secondary antibody is used for detection.

-

DNA is counterstained with a fluorescent dye (e.g., DAPI).

-

-

Microscopy and Analysis: Cells are visualized using a fluorescence microscope. The percentage of mitotic cells exhibiting a monoastral phenotype is quantified.

DOT Script for a General Experimental Workflow:

Caption: A typical experimental workflow for the evaluation of a KSP inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of KSP that demonstrated promising preclinical activity. Its mechanism of action, leading to mitotic arrest and apoptosis specifically in dividing cells, represented a rational approach to cancer therapy with a potential for reduced neurotoxicity compared to traditional anti-mitotic agents. However, despite clear evidence of target engagement in clinical trials, as demonstrated by the formation of monoasters, this compound showed limited clinical efficacy in patients with refractory AML and advanced urothelial cancer. These findings have contributed to the broader understanding of the therapeutic potential and challenges associated with KSP inhibitors in oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Facebook [cancer.gov]

- 3. A Phase I trial of the kinesin spindle protein (Eg5) inhibitor this compound in patients with solid and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I/II multicenter study to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound in patients with refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phase II study to assess the efficacy, safety and tolerability of the mitotic spindle kinesin inhibitor this compound in patients with recurrent advanced urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

AZD4877 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4877 is a potent and selective inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11. This protein plays an essential role in the formation of the bipolar mitotic spindle, a critical process for proper chromosome segregation during cell division. By inhibiting Eg5, this compound induces mitotic arrest, leading to the formation of characteristic monoastral spindles and subsequent apoptotic cell death in proliferating cancer cells. Preclinical data demonstrates high potency against its primary target; however, a comprehensive public dataset on its broader off-target selectivity profile remains limited. This document provides a detailed overview of the known target selectivity of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Core Mechanism of Action and Primary Target Potency

This compound selectively targets the motor domain of Eg5, a member of the kinesin-5 family.[1] This inhibition prevents the protein from performing its crucial function of separating duplicated centrosomes during the early stages of mitosis. The consequence of this inhibition is the formation of a monopolar spindle, which activates the spindle assembly checkpoint and ultimately leads to cell cycle arrest in mitosis and apoptosis.[2][3]

The potency of this compound against its primary target, Eg5, has been determined through biochemical assays.

| Target | IC50 (nM) | Assay Type |

| Eg5 (KSP) | 2 | Biochemical ATPase Assay |

Table 1: Potency of this compound against its primary target, Eg5.[4]

Target Selectivity Profile

Experimental Protocols

Eg5 Inhibition Biochemical Assay (ATPase Assay)

The inhibitory activity of this compound on Eg5 is typically determined using a microtubule-activated ATPase assay. This assay measures the hydrolysis of ATP to ADP by the Eg5 motor domain in the presence of microtubules.

Protocol Outline:

-

Reagents:

-

Recombinant human Eg5 motor domain.

-

Paclitaxel-stabilized microtubules.

-

ATP (adenosine triphosphate).

-

A buffer system to maintain pH and ionic strength (e.g., PIPES, HEPES).

-

A detection system to measure ADP production or phosphate release (e.g., malachite green-based colorimetric assay or a coupled enzyme assay).

-

This compound at various concentrations.

-

-

Procedure: a. Pre-incubate the Eg5 enzyme with varying concentrations of this compound in the assay buffer. b. Initiate the reaction by adding microtubules and ATP. c. Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C). d. Stop the reaction (e.g., by adding EDTA or a strong acid). e. Measure the amount of ADP or inorganic phosphate produced. f. Plot the rate of ATP hydrolysis as a function of the inhibitor concentration. g. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Monoaster Formation Assay

This assay confirms the mechanism of action of this compound in a cellular context by observing the formation of monopolar spindles.

Protocol Outline:

-

Cell Culture:

-

Use a suitable cancer cell line that is actively proliferating (e.g., HeLa, HCT116).

-

Culture the cells in appropriate media and conditions.

-

-

Treatment: a. Seed the cells onto coverslips or in multi-well plates suitable for imaging. b. Treat the cells with a range of concentrations of this compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours). c. Include a vehicle control (e.g., DMSO).

-

Immunofluorescence Staining: a. Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol). b. Permeabilize the cells (e.g., with Triton X-100). c. Block non-specific antibody binding. d. Incubate with primary antibodies against components of the mitotic spindle and chromosomes (e.g., anti-α-tubulin to visualize microtubules and DAPI to stain DNA). e. Incubate with fluorescently labeled secondary antibodies.

-

Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype at each concentration of this compound.

Signaling Pathways and Experimental Workflows

Eg5 Signaling Pathway in Mitosis

Caption: Eg5 Pathway and Inhibition by this compound.

Experimental Workflow for Target Selectivity Profiling

Caption: Workflow for this compound Selectivity Profiling.

Conclusion

This compound is a well-characterized, potent inhibitor of the mitotic kinesin Eg5. Its mechanism of action, leading to the formation of monoastral spindles and subsequent apoptosis, is a direct consequence of its on-target activity. While preclinical studies have established its high potency for Eg5, a publicly available, comprehensive off-target selectivity profile is lacking. The provided experimental protocols offer a foundational understanding of the methodologies employed to characterize inhibitors of this class. Further research would be necessary to fully elucidate the broader selectivity of this compound and the potential for any off-target effects.

References

AZD4877: A Technical Overview of a Kinesin Spindle Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: AZD4877 is a potent, synthetic small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a microtubule motor protein exclusively expressed in mitosis, where it plays a critical role in establishing a bipolar spindle by separating centrosomes.[2][4] By selectively inhibiting the ATPase activity of KSP, this compound prevents proper spindle formation, leading to the characteristic formation of monopolar spindles ("monoasters"), mitotic arrest, and subsequent apoptosis in rapidly dividing cancer cells.[1][5][6][7] Developed as a potential antineoplastic agent, this compound was investigated in both solid and hematological malignancies. Its targeted mechanism offered a theoretical advantage over traditional tubulin-targeting antimitotics by potentially avoiding neurotoxicity associated with postmitotic neuronal processes.[2][5] Despite promising preclinical activity and clear evidence of on-target activity in clinical trials, the development of this compound was ultimately halted due to insufficient clinical efficacy.[5][8][9] This document provides a comprehensive technical overview of this compound's function, supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams of its mechanism and evaluation workflow.

Core Mechanism of Action

This compound functions as a selective, allosteric inhibitor of KSP (Eg5).[3][8] Eg5 is essential for the formation of the bipolar mitotic spindle, a structure required for the correct segregation of sister chromatids during mitosis.[2] The protein utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart, pushing the centrosomes to opposite poles of the cell.

Inhibition of Eg5's ATPase function by this compound disrupts this process.[4][8] Without functional Eg5, the centrosomes fail to separate, resulting in the collapse of the nascent spindle into a monopolar structure known as a monoaster.[5][7] This aberrant formation activates the spindle assembly checkpoint, causing a prolonged cell cycle arrest in mitosis, which ultimately triggers the apoptotic cell death pathway.[2][3] Because KSP's role is confined to mitosis, this compound's cytotoxic effects are specific to proliferating cells.[5]

Quantitative Data Summary

The activity of this compound has been quantified through in vitro assays, preclinical pharmacokinetic studies, and human clinical trials.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target/Cell Line | Value | Assay Type | Reference(s) |

| IC₅₀ | KSP (Eg5) ATPase Activity | 2 nM | Malachite Green Assay | [1][6][8][10][11] |

| IC₅₀ | COLO 205 Cell Line | 2 µM | MTS/PMS Assay (72h) | [1] |

Table 2: Preclinical Pharmacokinetic Parameters

| Species | Dose | T₁/₂ (Half-life) | CL (Clearance) | Reference(s) |

| Rat (Hans Wistar) | 6 mg/kg (single IV) | 3.5 h | 36 mL/min/kg | [1][10] |

Table 3: Human Pharmacokinetic Parameters

| Clinical Trial Phase | Dosing Schedule | Parameter | Value | Reference(s) |

| Phase I (Solid/Lymphoid) | 11 mg (MTD) on days 1, 4, 8, 11 of 21-day cycle | Mean Elimination T₁/₂ | ~16 h | [12] |

| Phase I (Solid Tumors) | Twice-weekly | Estimated T₁/₂ | 7 - 21 h | [13] |

| Phase II (Urothelial) | 25 mg weekly (3 of 4 wks) | Geometric Mean Cₘₐₓ (Day 1) | 138 ng/mL | [14] |

| Phase II (Urothelial) | 25 mg weekly (3 of 4 wks) | Geometric Mean Cₘₐₓ (Day 8) | 144 ng/mL | [14] |

Table 4: Summary of Key Clinical Trial Results

| Phase | Indication(s) | MTD | Dose-Limiting Toxicity (DLT) | Efficacy Outcome | Reference(s) |

| Phase I/II | Refractory Acute Myeloid Leukemia (AML) | 16 mg/day | Stomatitis, hyperbilirubinemia, palmar-plantar erythrodysesthesia | No CR or CRi; study terminated for lack of efficacy | [5] |

| Phase I | Solid Tumors & Lymphoma | 11 mg/dose | Neutropenia | Pharmacodynamic target inhibition confirmed | [12][13] |

| Phase II | Advanced Urothelial Cancer | 25 mg/week | Neutropenia | No objective responses in first 20 patients; study halted | [14] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the data and replicating findings. Below are protocols for key experiments used to characterize this compound.

KSP (Eg5) ATPase Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on the enzymatic function of its target.

-

Objective: To determine the IC₅₀ value of this compound against KSP's ATPase activity.

-

Methodology (Malachite Green Assay):

-

Reagents: Recombinant human KSP motor domain, microtubules, ATP, malachite green reagent, and varying concentrations of this compound.

-

Procedure: The KSP enzyme is incubated with microtubules in a reaction buffer.

-

This compound is added at a range of concentrations and pre-incubated with the enzyme-microtubule mixture.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow for ATP hydrolysis.

-

The reaction is quenched, and the malachite green reagent is added. This reagent forms a colored complex with the free phosphate released from ATP hydrolysis.

-

The absorbance is measured using a spectrophotometer (e.g., at 650 nm).

-

The amount of phosphate released is proportional to KSP ATPase activity. Data are plotted as percent inhibition versus drug concentration to calculate the IC₅₀.[11]

-

Cell-Based Proliferation Assay

This assay measures the cytotoxic effect of this compound on cancer cell lines.

-

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI₅₀/IC₅₀).

-

Methodology (MTS/PMS Assay):

-

Cell Culture: Cancer cells (e.g., COLO 205) are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, combined with the electron coupling reagent PMS (phenazine methosulfate), is added to each well.

-

Incubation: The plates are incubated for 1-4 hours. Metabolically active (viable) cells reduce the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured at 490 nm.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Results are normalized to untreated controls to determine the percentage of cell growth inhibition and calculate the IC₅₀.[1]

-

Pharmacodynamic (PD) Monoaster Formation Assay

This assay provides in vivo proof of mechanism by detecting the characteristic cellular phenotype induced by KSP inhibition.

-

Objective: To confirm target engagement of this compound in patients by quantifying monoaster formation in peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Sample Collection: Whole blood samples are collected from patients at baseline (pre-dose) and at specified time points after this compound infusion (e.g., 6, 8, and 24 hours).[5][12]

-

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Vacutainer CPTs).

-

Slide Preparation: The isolated PBMCs are washed, and a cell suspension is centrifuged onto glass slides (cytospin) and then air-dried.

-

Immunofluorescence Staining: Slides are fixed and stained with antibodies to visualize key mitotic structures. This typically includes an anti-α-tubulin antibody (to visualize microtubules and the spindle) and a nuclear counterstain like DAPI (to visualize chromosomes).

-

Microscopy and Analysis: Slides are examined under a fluorescence microscope. Mitotic cells are identified, and the percentage of cells exhibiting a monoastral spindle phenotype is quantified. An increase in the percentage of monoasters post-dose compared to baseline indicates pharmacodynamic activity of the drug.[5]

-

Logical & Experimental Workflow Visualization

The development and evaluation of a targeted inhibitor like this compound follows a logical progression from biochemical characterization to clinical assessment.

Conclusion

This compound is a well-characterized, potent inhibitor of the KSP (Eg5) motor protein. Its mechanism of action, centered on the disruption of mitotic spindle formation, is highly specific to proliferating cells, leading to mitotic arrest and apoptosis. Preclinical studies demonstrated significant anti-tumor activity across a range of cancer models.[7][15] In clinical trials, this compound successfully demonstrated proof of mechanism through the dose-dependent formation of monoasters in patient PBMCs.[5][12] However, this on-target activity did not translate into sufficient clinical efficacy in trials for AML and advanced urothelial cancer, leading to the discontinuation of its development.[5][8][14] The story of this compound highlights a critical challenge in oncology drug development: translating potent, mechanism-based preclinical activity into a clinically meaningful therapeutic window and patient benefit.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Azd-4877 | C28H33N5O2S | CID 10368812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Phase I/II multicenter study to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound in patients with refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD-4877 (PD046643, SMFXSYMLJDHGIE-UHFFFAOYSA-N) [probes-drugs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. A Phase I trial of the kinesin spindle protein (Eg5) inhibitor this compound in patients with solid and lymphoid malignancies [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Phase II study to assess the efficacy, safety and tolerability of the mitotic spindle kinesin inhibitor this compound in patients with recurrent advanced urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

AZD4877: A Technical Guide to its Effects on Mitotic Spindle Formation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZD4877, a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5. It details the compound's mechanism of action, its quantifiable effects on cell mitosis, and the experimental protocols used to elucidate these effects.

Introduction: Targeting Mitosis with this compound

This compound is a synthetic small molecule that functions as a potent inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for cell division.[1][2] Unlike traditional anti-mitotic agents such as taxanes and vinca alkaloids which target microtubules directly, this compound offers a more specific mechanism of action.[2] By selectively inhibiting Eg5, an ATP-dependent motor protein required for the formation of a bipolar mitotic spindle, this compound disrupts the mechanical processes of mitosis.[2][3] This leads to a characteristic mitotic arrest, the formation of a "monopolar spindle" or "monoaster," and subsequent induction of apoptosis (programmed cell death) in actively dividing cells.[4][5][6] Its targeted action on proliferating cells makes it a subject of interest for cancer therapy, with the potential for a different side-effect profile compared to tubulin-targeting drugs, notably a lower likelihood of causing peripheral neuropathy.[1][2]

Mechanism of Action: Inhibition of Eg5 and Mitotic Catastrophe

The cell cycle is a tightly regulated process culminating in mitosis, where a cell divides into two identical daughter cells. A critical step in mitosis is the formation of the bipolar spindle, a microtubule-based structure that ensures the accurate segregation of sister chromatids.

-

Role of Eg5: The Eg5 protein is a plus-end-directed motor protein that plays an indispensable role in the early stages of mitosis. It functions by crosslinking and sliding antiparallel microtubules apart, which pushes the centrosomes away from each other to establish a bipolar spindle.[1][2]

-

This compound Intervention: this compound acts as a selective, allosteric inhibitor of Eg5.[7] It binds to a pocket on the motor domain that is distinct from the ATP- and microtubule-binding sites.[7]

-

Consequence of Inhibition: Inhibition of Eg5's motor activity by this compound prevents the outward push on the centrosomes.[2] As a result, the centrosomes fail to separate, and a normal bipolar spindle cannot form. Instead, microtubules radiate from the unseparated centrosomes, creating a monopolar spindle, often referred to as a monoaster.[2][5]

-

Cellular Response: The formation of this aberrant spindle structure activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism.[1][3] This checkpoint halts the cell cycle in mitosis, preventing progression to anaphase.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cell death.[2][4][6]

Quantitative Data Presentation

The potency and effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Potency of this compound

| Target/Cell Line | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|

| Eg5 Kinesin Protein | Biochemical ATPase Assay | 2 nM | [4][8] |

| COLO 205 (Colon Cancer) | Cell Growth (MTS/PMS) | 0.002 µM (2 nM) |[4] |

Table 2: Clinical Pharmacodynamics and Dosing of this compound

| Study Population | Dose Range Administered | Key Pharmacodynamic Effect | Maximum Tolerated Dose (MTD) | Reference |

|---|---|---|---|---|

| Acute Myeloid Leukemia | 2, 4, 7, 10, 13, 16, 18 mg/day | Monoaster formation observed in all but the 4 mg/day group. | 16 mg/day | [2] |

| Solid Tumors & Lymphoma | N/A (Dose-escalation) | Moderate correlation between plasma concentration and monoaster formation in PBMCs. | 11 mg | [9] |

| Advanced Urothelial Cancer | 25 mg (weekly for 3 of 4 weeks) | N/A (Efficacy study) | N/A |[10][11] |

Note: Despite showing clear pharmacodynamic evidence of target inhibition, this compound demonstrated a lack of clinical efficacy in several trials, and its development has been discontinued.[2][7][10]

Experimental Protocols

The characterization of this compound's effects relies on several key experimental methodologies.

This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein, which is stimulated by microtubules.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 200 µM ATP).[12]

-

Reconstitute purified, recombinant human Eg5 protein to a working concentration (e.g., 60 nM).[12]

-

Prepare microtubules (MTs) by polymerizing tubulin and stabilizing with paclitaxel (e.g., 20 µM).[12]

-

Prepare a serial dilution of this compound in DMSO, then dilute further in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add Eg5 protein, microtubules, and the this compound dilution.[12]

-

Include controls: a positive control with a known Eg5 inhibitor (e.g., Monastrol) and a negative control with DMSO vehicle.[13][14]

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a luminescence-based kinase assay kit (e.g., ADP-Glo) or a colorimetric phosphate release assay.[12]

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.

-

This method allows for the direct visualization of the mitotic spindle and chromosomes within cells to identify the formation of monoasters.

-

Cell Culture: Seed cells (e.g., HeLa, A549) onto sterile glass coverslips in a petri dish and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 10 nM) for a specified time (e.g., 24 hours).[4] Include a vehicle-treated control.

-

Fixation: Rinse cells with a physiological buffer (e.g., PHEM buffer) and fix with 4% paraformaldehyde in PHEM for 20 minutes at 37°C.[15]

-

Permeabilization: Wash the fixed cells and permeabilize the membranes with a detergent solution (e.g., 0.1% Triton X-100 in PHEM) for 5-10 minutes.[15]

-

Blocking: Block non-specific antibody binding by incubating in a blocking solution (e.g., 10% boiled donkey serum in PHEM) for 1 hour at room temperature.[15]

-

Antibody Incubation:

-

Incubate with a primary antibody against a spindle component, typically mouse anti-α-tubulin, diluted in blocking buffer overnight at 4°C.[15][16]

-

Wash cells extensively.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.[15]

-

-

DNA Staining and Mounting:

-

Microscopy: Visualize the cells using a fluorescence microscope. Acquire images of the tubulin (spindle) and DAPI (chromosomes) channels. In this compound-treated cells, look for the characteristic phenotype of condensed chromosomes arranged in a sphere around a single microtubule aster (a monoaster).

This high-throughput method quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Cell Preparation: Culture cells in plates and treat with this compound and vehicle control for the desired time.

-

Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash with cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours or overnight.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide).[17]

-

The staining solution should also contain RNase A to degrade double-stranded RNA, ensuring the dye only binds to DNA.[17]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer.[18] The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam.

-

Collect data from at least 10,000-20,000 cells per sample.

-

-

Data Analysis:

-

Generate a histogram of DNA content (fluorescence intensity) versus cell count.

-

Cells in G0/G1 phase will have a 2N DNA content and form the first peak. Cells in G2/M phase will have a 4N DNA content and form the second peak. Cells in S phase will have an intermediate DNA content and will be found between the two peaks.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and calculate the percentage of cells in G0/G1, S, and G2/M. Treatment with this compound is expected to cause a significant accumulation of cells in the G2/M phase, indicative of mitotic arrest.

-

Conclusion

This compound is a well-characterized, potent inhibitor of the Eg5 kinesin. Its mechanism of action is centered on the disruption of mitotic spindle bipolarity, leading to the formation of monoasters, mitotic arrest, and apoptosis.[4][6] While preclinical data demonstrated clear target engagement and potent anti-cancer activity, this did not translate into sufficient clinical efficacy in the trials conducted.[2][10] Nevertheless, this compound remains a valuable tool compound for studying the intricacies of mitosis and the role of Eg5. The detailed protocols and data presented herein serve as a comprehensive guide for researchers investigating mitotic spindle dynamics and the development of novel anti-mitotic agents.

References

- 1. Facebook [cancer.gov]

- 2. Phase I/II multicenter study to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound in patients with refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azd-4877 | C28H33N5O2S | CID 10368812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. AZD-4877 (PD046643, SMFXSYMLJDHGIE-UHFFFAOYSA-N) [probes-drugs.org]

- 9. A Phase I trial of the kinesin spindle protein (Eg5) inhibitor this compound in patients with solid and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase II study to assess the efficacy, safety and tolerability of the mitotic spindle kinesin inhibitor this compound in patients with recurrent advanced urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 17. agilent.com [agilent.com]

- 18. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

The Pharmacological Profile of AZD4877: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4877 is a potent, selective, and synthetic small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end-directed microtubule motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[3] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles ("monoasters") and subsequent apoptotic cell death in actively dividing cells.[1][2][3] This targeted mechanism of action positions KSP inhibitors as a potential therapeutic strategy against various malignancies, with the prospect of a wider therapeutic window and reduced neurotoxicity compared to traditional microtubule-targeting agents like taxanes and vinca alkaloids.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

This compound selectively targets the KSP motor protein, a member of the kinesin-5 family. KSP is an ATPase that utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart, a process crucial for the separation of centrosomes and the establishment of a bipolar spindle during prophase.

Inhibition of KSP's ATPase activity by this compound prevents centrosome separation, leading to the collapse of the nascent bipolar spindle and the formation of a monoastral spindle, where all chromosomes are arranged in a rosette around a single centrosome.[1][3] This aberrant mitotic configuration activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis to prevent aneuploidy. Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound, leading to mitotic arrest and apoptosis.

Downstream of KSP inhibition and SAC activation, the degradation of key cell cycle proteins, including Cyclin B1 and Securin, is a critical step.[4][5] The anaphase-promoting complex/cyclosome (APC/C) is a key ubiquitin ligase that targets these proteins for proteasomal degradation, allowing for mitotic exit. The sustained SAC activation due to this compound treatment eventually leads to a state known as "mitotic slippage," where cells exit mitosis without proper chromosome segregation, often becoming polyploid and subsequently undergoing apoptosis.[4] The induction of apoptosis is mediated through the activation of the intrinsic pathway, involving the activation of pro-apoptotic proteins and caspases.[3][6]

Preclinical Pharmacology

In Vitro Activity

This compound has demonstrated potent inhibitory activity against the KSP ATPase with an IC50 of 2 nM.[2] It exhibits broad anti-proliferative activity across a diverse range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| Hematological Malignancies | ||

| DoHH2 | Non-Hodgkin's Lymphoma | Data not available |

| Solid Tumors | ||

| A panel of bladder cancer cell lines | Bladder Cancer | Sensitivity correlated with p63 expression[6] |

| Various solid tumor cell lines | Multiple | Broad activity reported[1] |

In Vivo Efficacy

This compound has shown significant anti-tumor activity in various preclinical xenograft models.

| Tumor Model | Key Findings |

| Primary Bladder Tumor Explants | Demonstrated in vivo activity.[1] |

| Rituximab-insensitive Non-Hodgkin's Lymphoma (DoHH2T53) | Showed anti-tumor efficacy.[1] |

| Rat Hollow Fiber Model | A single intravenous dose of 6 mg/kg or 12 mg/kg resulted in a significant reduction in cell viability and an increase in cleaved caspase 3 levels at 48 hours post-dose.[2] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats have been conducted to evaluate the disposition of this compound.

| Species | Route | Dose | T½ (h) | CL (mL/min/kg) |

| Wistar Rat | IV | 6 mg/kg | 3.5 | 36 |

T½: Half-life; CL: Clearance.[2]

Clinical Pharmacology

This compound has been evaluated in Phase I and II clinical trials in patients with various solid tumors and hematological malignancies.

Clinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been determined in patients from Phase I and II studies.

| Study Population | Dose | Cmax (ng/mL) | T½ (h) |

| Refractory Acute Myeloid Leukemia[3] | 2-18 mg/day (IV infusion) | Dose-dependent increase | Not dose-dependent |

| Advanced Urothelial Cancer[7] | 25 mg (weekly IV) | Day 1: 138 (CV=75%) Day 8: 144 (CV=109%) | ~16 (at MTD in another study)[8] |

| Solid Tumors and Lymphoma[8] | 11 mg (MTD) | Dose-dependent increase | ~16 |

Cmax: Maximum plasma concentration; T½: Half-life; MTD: Maximum Tolerated Dose; CV: Coefficient of Variation.

Safety and Tolerability

The most common dose-limiting toxicities (DLTs) and adverse events observed in clinical trials with this compound are summarized below.

| Study Population | MTD | Dose-Limiting Toxicities | Common Adverse Events (Grade 1/2 unless specified) |

| Refractory Acute Myeloid Leukemia[3] | 16 mg/day | Stomatitis, hyperbilirubinemia, palmar-plantar erythrodysesthesia syndrome | Not detailed in search results |

| Solid Tumors and Lymphoma[8] | 11 mg | Neutropenia (Grade ≥3) | Fatigue, nausea, neutropenia, dyspnea |

| Advanced Urothelial Cancer[7] | - | Not specifically defined | Neutropenia (most common Grade ≥3), fatigue, leukopenia, constipation |

Clinical Efficacy

Despite demonstrating target engagement through the formation of monoasters in peripheral blood mononuclear cells (PBMCs) of treated patients, this compound showed limited clinical efficacy in the evaluated patient populations.[3][7] In a Phase II study in patients with recurrent advanced urothelial cancer, no objective responses were observed in the first 20 evaluable patients, leading to the halt of enrollment.[7] Similarly, in a study on refractory acute myeloid leukemia, no complete or partial remissions were achieved.[3] Consequently, the clinical development of this compound was discontinued.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

General Protocol (based on common methodologies):

-

Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in a complete cell culture medium. Replace the existing medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Use a suitable cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Monoaster Formation Assay in PBMCs

Objective: To assess the pharmacodynamic effect of this compound by quantifying the formation of monoastral spindles in patient-derived peripheral blood mononuclear cells (PBMCs).

Protocol (adapted from a clinical trial methodology): [3]

-

Sample Collection: Collect whole blood samples from patients at baseline (pre-dose) and at specified time points after this compound infusion (e.g., 6-8 hours and 24 hours).

-

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).

-

Cell Spreading: Wash the isolated PBMCs and cytospin them onto glass slides.

-

Immunofluorescence Staining:

-

Fix the cells on the slides with a suitable fixative (e.g., methanol or paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).

-

Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).

-

Incubate the slides with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle.

-

Wash the slides and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole) to visualize the chromosomes.

-

-

Microscopy and Image Analysis:

-

Examine the slides using a fluorescence microscope.

-

Identify and count the number of cells exhibiting a monoastral spindle phenotype (a radial array of microtubules surrounding a single centrosome with condensed chromosomes).

-

Express the results as the number of monoasters per a certain number of cells (e.g., per 10,000 PBMCs).

-

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

General Protocol (based on the DoHH2T53 lymphoma model mentioned in the literature): [1]

-

Cell Culture: Culture the DoHH2 human lymphoma cell line under appropriate conditions.

-

Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of DoHH2 cells (e.g., 5-10 x 10^6 cells in a suitable medium or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions regularly (e.g., twice weekly) using calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Drug Administration:

-

Randomize the mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle for administration (e.g., intravenous injection).

-

Administer this compound according to a predefined schedule (e.g., once daily, once weekly) and dose. The control group should receive the vehicle only.

-

-

Efficacy Assessment:

-

Continue to monitor tumor growth and the body weight of the mice throughout the study.

-

The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, time to tumor progression, or survival.

-

-

Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A typical preclinical to clinical development workflow for an anticancer agent like this compound.

Conclusion

This compound is a potent and selective inhibitor of KSP (Eg5) that demonstrated significant preclinical anti-tumor activity through the induction of mitotic arrest and apoptosis. It showed a manageable safety profile in early clinical trials and clear evidence of target engagement in patients. However, the lack of compelling clinical efficacy in the studied indications led to the discontinuation of its development. The pharmacological data and experimental methodologies detailed in this guide provide valuable insights for researchers in the field of oncology and drug development, particularly for those interested in mitotic kinesin inhibitors and the challenges of translating potent preclinical activity into clinical benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phase I/II multicenter study to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound in patients with refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Securin regulates entry into M-phase by modulating the stability of cyclin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p63 expression correlates with sensitivity to the Eg5 inhibitor this compound in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II study to assess the efficacy, safety and tolerability of the mitotic spindle kinesin inhibitor this compound in patients with recurrent advanced urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase I trial of the kinesin spindle protein (Eg5) inhibitor this compound in patients with solid and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

AZD4877 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4877 is a potent and selective small molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein required for the formation of the bipolar mitotic spindle in actively dividing cells.[2] Inhibition of KSP by this compound leads to the formation of characteristic monoastral spindles, resulting in mitotic arrest and subsequent apoptosis in cancer cells.[2][3][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including an Eg5 ATPase assay, a cell viability assay, immunofluorescence imaging of monoastral spindles, and cell cycle analysis.

Mechanism of Action

This compound selectively targets the KSP motor protein, which is essential for separating centrosomes during the early stages of mitosis. By inhibiting the ATPase activity of KSP, this compound prevents the protein from functioning, leading to the collapse of the mitotic spindle. This results in the formation of a "monoaster" where all chromosomes are arranged in a radial pattern around a single spindle pole. This aberrant mitotic state triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis.

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| AGS | Stomach Adenocarcinoma | 0.000904 |

| PFSK-1 | Medulloblastoma | 0.001038 |

| MOLP-8 | Multiple Myeloma | 0.001300 |

| SNG-M | Uterine Carcinosarcoma | 0.001323 |

| IGR-1 | Melanoma | 0.001376 |

| PCI-38 | Head and Neck Squamous Cell Carcinoma | 0.001621 |

| MKN28 | Stomach Adenocarcinoma | 0.001625 |

| TMK-1 | Stomach Cancer | 0.001736 |

| AU565 | Breast Carcinoma | 0.001747 |

| PC-14 | Lung Adenocarcinoma | 0.001798 |

| EoL-1-cell | Eosinophilic Leukemia | 0.001854 |

| NB69 | Neuroblastoma | 0.001939 |

| CHP-212 | Neuroblastoma | 0.001982 |

| G-401 | Rhabdoid Tumor | 0.001998 |

| HCT-116 | Colon Carcinoma | 0.002009 |

| NCI-H1703 | Lung Squamous Cell Carcinoma | 0.002057 |

| HuP-T3 | Pancreatic Carcinoma | 0.002404 |

| CRO-AP2 | Diffuse Large B-Cell Lymphoma | 0.002766 |

| M14 | Melanoma | 0.003035 |

| MV-4-11 | Acute Myeloid Leukemia | 0.003088 |

| JVM-3 | B-cell Chronic Lymphocytic Leukemia | 0.003210 |

| GI-ME-N | Neuroblastoma | 0.003336 |

| JHU-029 | Head and Neck Squamous Cell Carcinoma | 0.003343 |

| SK-MEL-2 | Melanoma | 0.003424 |

| OE21 | Esophageal Squamous Cell Carcinoma | 0.003446 |

Data sourced from the Genomics of Drug Sensitivity in Cancer database. [5]

Experimental Protocols

Eg5 ATPase Activity Assay

This assay biochemically quantifies the inhibition of KSP's ATPase activity by this compound. A malachite green-based assay is commonly used to detect the release of free phosphate from ATP hydrolysis.

Caption: Workflow for the Eg5 ATPase activity assay.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

-

Dilute purified recombinant human KSP/Eg5 protein in reaction buffer.

-

Prepare a serial dilution of this compound in the reaction buffer. The final concentrations should typically range from 0.1 nM to 10 µM.

-

Prepare an ATP solution in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the KSP/Eg5 protein to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the ATP solution to each well. The final ATP concentration is typically at the Km for KSP.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by adding a malachite green reagent that detects free phosphate.[6]

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

Subtract the background absorbance (no enzyme control).

-

Plot the absorbance against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT/MTS)

This assay determines the cytotoxic effect of this compound on cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Caption: Workflow for the cell viability assay.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well, depending on the cell line's growth rate.

-

Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Treatment:

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

-

-

MTT/MTS Assay:

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

-

Immunofluorescence for Monoastral Spindle Formation

This assay visually confirms the mechanism of action of this compound by observing the formation of monoastral spindles in treated cells.

Caption: Workflow for immunofluorescence analysis.

Protocol:

-

Cell Culture:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with an effective concentration of this compound (e.g., 10x the IC50 value) for a duration sufficient to induce mitotic arrest (typically 16-24 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype.

-

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the cell cycle arrest induced by this compound, specifically the accumulation of cells in the G2/M phase of the cell cycle.

References

- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I/II multicenter study to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of this compound in patients with refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. broadpharm.com [broadpharm.com]

- 8. protocols.io [protocols.io]

Application Notes and Protocols for Designing a Xenograft Study with AZD4877

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4877 is a potent and selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5. KSP is a motor protein that plays an essential role in the formation of the bipolar mitotic spindle during cell division.[1] By inhibiting KSP, this compound disrupts mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase and subsequent apoptosis in actively dividing cancer cells.[2][3] This targeted mechanism of action makes this compound a promising therapeutic agent for various malignancies. Preclinical studies have demonstrated its efficacy in a broad range of both solid and hematologic tumor cell lines and in in-vivo xenograft models.[2][4]

These application notes provide a comprehensive guide for designing and executing a xenograft study to evaluate the in-vivo efficacy of this compound. The protocols outlined below cover cell line selection, animal model considerations, drug formulation and administration, tumor growth monitoring, and endpoint analysis.

Signaling Pathway of this compound

This compound targets the KSP motor protein, which is crucial for centrosome separation during the early stages of mitosis. Inhibition of KSP leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and ultimately inducing apoptosis.

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols

Cell Line Selection

The choice of cell line is critical for a successful xenograft study. Based on preclinical data, the following cell lines are recommended:

-

Bladder Cancer: Cell lines with high expression of p63 have shown increased sensitivity to this compound. It is recommended to perform p63 expression analysis on a panel of bladder cancer cell lines to select the most suitable candidate.

-

Non-Hodgkin's Lymphoma: The DoHH2T53 cell line has been used in xenograft models to demonstrate the in-vivo activity of this compound.[4]

Animal Model

-

Species: Mice

-

Strain: Immunodeficient strains such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or Athymic Nude (nu/nu) mice are recommended to prevent rejection of human tumor xenografts.

-

Age and Weight: 6-8 weeks old, with a body weight of 20-25 grams at the start of the study.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Xenograft Establishment

For Adherent Cell Lines (e.g., Bladder Cancer):

-

Culture selected bladder cancer cells in their recommended growth medium until they reach 80-90% confluency.

-

Harvest the cells by trypsinization and wash them with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2-5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

For Suspension Cell Lines (e.g., DoHH2T53):

-

Culture DoHH2T53 cells in their recommended growth medium to the desired density.

-

Harvest the cells by centrifugation and wash them with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 5-10 x 10^6 cells per 100 µL.

-